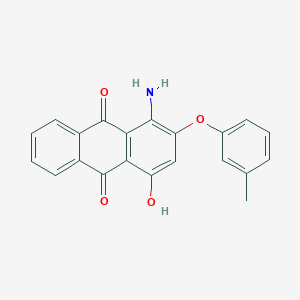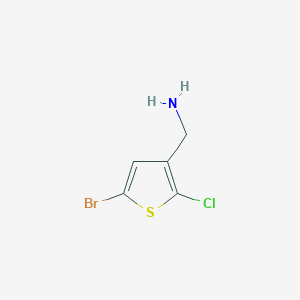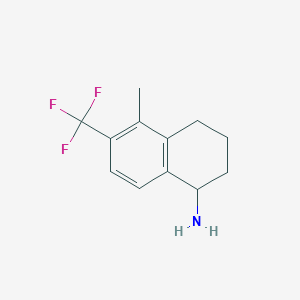
1-Amino-4-hydroxy-2-(3-methylphenoxy)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-4-hydroxy-2-(m-tolyloxy)anthracene-9,10-dione is an anthraquinone derivative. Anthraquinones are a class of aromatic organic compounds with a wide range of applications in dyes, pigments, and pharmaceuticals. This particular compound is notable for its unique structure, which includes an amino group, a hydroxy group, and a tolyloxy group attached to the anthracene-9,10-dione core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4-hydroxy-2-(m-tolyloxy)anthracene-9,10-dione typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation followed by nucleophilic substitution. The starting material, anthracene, undergoes acylation to form anthraquinone, which is then functionalized with amino and hydroxy groups.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as vanadium pentoxide (V2O5) are often used in the oxidation steps to enhance reaction efficiency . The reaction conditions typically include elevated temperatures and controlled pH to optimize the formation of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Amino-4-hydroxy-2-(m-tolyloxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are useful intermediates in dye synthesis.
Reduction: Reduction reactions can convert the quinone moiety back to the hydroquinone form.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which have applications in dye and pigment industries .
Wissenschaftliche Forschungsanwendungen
1-Amino-4-hydroxy-2-(m-tolyloxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its role in developing new therapeutic agents, particularly in cancer treatment.
Industry: Utilized in the production of high-performance pigments and dyes for textiles and plastics.
Wirkmechanismus
The mechanism of action of 1-Amino-4-hydroxy-2-(m-tolyloxy)anthracene-9,10-dione involves its interaction with cellular DNA and proteins. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits topoisomerase enzymes, which are crucial for DNA replication and repair . These interactions make it a potent anticancer agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Amino-4-hydroxy-2-methoxyanthracene-9,10-dione: Similar structure but with a methoxy group instead of a tolyloxy group.
1,4-Diamino-2-hydroxyanthracene-9,10-dione: Contains two amino groups and one hydroxy group, used in dye synthesis.
1-Hydroxy-4-methoxyanthracene-9,10-dione: Features a hydroxy and a methoxy group, known for its dye properties.
Uniqueness
1-Amino-4-hydroxy-2-(m-tolyloxy)anthracene-9,10-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tolyloxy group enhances its solubility and interaction with biological targets, making it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
105699-59-0 |
|---|---|
Molekularformel |
C21H15NO4 |
Molekulargewicht |
345.3 g/mol |
IUPAC-Name |
1-amino-4-hydroxy-2-(3-methylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C21H15NO4/c1-11-5-4-6-12(9-11)26-16-10-15(23)17-18(19(16)22)21(25)14-8-3-2-7-13(14)20(17)24/h2-10,23H,22H2,1H3 |
InChI-Schlüssel |
JYHMEQDEORLBAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1'-Benzyl-7-fluorospiro[indoline-3,4'-piperidine]](/img/structure/B13127495.png)


![3-Oxo-3,4-dihydro-2h-pyrazino[2,3-b][1,4]oxazine-6-carbaldehyde](/img/structure/B13127509.png)



